molecular formula C20H22N4O2 B2958765 (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone CAS No. 1705075-82-6

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone

Cat. No.: B2958765
CAS No.: 1705075-82-6
M. Wt: 350.422
InChI Key: PMSYDUYJRQCWPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a synthetic chemical compound featuring a 1,2,4-oxadiazole heterocycle, a scaffold recognized for its significant value in medicinal chemistry and drug discovery . The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in potential therapeutic agents . This particular compound incorporates a piperidine moiety linked to an indole group, a structural motif common in molecules targeting various biological pathways. Compounds containing the 1,2,4-oxadiazole nucleus have been investigated for a remarkably wide spectrum of biological activities. Research indicates this heterocycle is present in molecules with demonstrated anticancer, anti-inflammatory, antiviral, antibacterial, and antifungal properties . Furthermore, derivatives have shown activity against neurological targets, including potential applications as anti-insomnia and anti-Alzheimer agents . The integration of the 1,2,4-oxadiazole unit into diverse molecular architectures has also led to inhibitors of key enzymes such as Histone Deacetylase (HDAC), Carbonic Anhydrase (CA), and cyclooxygenases (COX-1 and COX-2), as well as ligands for various receptors including sigma, orexin, and kappa opioid receptors . The specific combination of the 1,2,4-oxadiazole, piperidine, and indole groups in this compound makes it a promising scaffold for researchers exploring new chemical entities in these fields. As a reference, a structurally related compound, (3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-hydroxyquinolin-4-yl)methanone (CAS# 1705255-47-5), is known in chemical databases, highlighting the research interest in this chemotype . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening in vitro. It is supplied For Research Use Only (RUO) and is not approved for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-(1H-indol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c25-20(16-5-6-17-15(11-16)7-8-21-17)24-9-1-2-13(12-24)10-18-22-19(23-26-18)14-3-4-14/h5-8,11,13-14,21H,1-4,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMSYDUYJRQCWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC3=C(C=C2)NC=C3)CC4=NC(=NO4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various targets.

Mode of Action

The indole nucleus in the compound is known to be a biologically active pharmacophore, implying that it may interact with its targets in a manner similar to other indole derivatives.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could have diverse molecular and cellular effects.

Biological Activity

The compound (3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-indol-5-yl)methanone is a novel synthetic derivative that combines the piperidine and indole moieties with a 1,2,4-oxadiazole unit. Research into its biological activity reveals promising potential across various therapeutic areas.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O2C_{17}H_{19}N_{3}O_{2} with a molecular weight of approximately 329.4 g/mol. The structure features a cyclopropyl group attached to the oxadiazole, which is known for its diverse biological activities.

Anticancer Activity

Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown activity against various cancer cell lines with IC50 values that suggest effective cytotoxicity. In one study, an oxadiazole derivative demonstrated an IC50 value of 2.76 µM against ovarian adenocarcinoma (OVXF 899) cells and 9.27 µM against pleural mesothelioma (PXF 1752) cells .

Table 1: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AOVXF 8992.76
Compound BPXF 17529.27
Compound CPRXF 22Rv11.143

Enzyme Inhibition

The compound's structure suggests potential as an enzyme inhibitor. Studies on similar oxadiazole derivatives have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial targets in treating neurodegenerative diseases and bacterial infections respectively . For example, synthesized derivatives exhibited IC50 values ranging from 0.63 to 6.28 µM against AChE .

Table 2: Enzyme Inhibition Potency

CompoundEnzyme TargetIC50 (µM)
Compound DAChE0.63
Compound EUrease2.14

Antimicrobial Activity

In addition to anticancer properties, compounds with the oxadiazole moiety have demonstrated antimicrobial activities. A study highlighted that certain derivatives exhibited broad-spectrum antibacterial effects against various strains, suggesting their potential as new antibiotic agents .

Case Studies and Research Findings

  • Case Study on Anticancer Activity : A recent study evaluated a series of oxadiazole derivatives for their cytotoxic effects on human cancer cell lines. The results indicated that modifications to the oxadiazole structure significantly enhanced anticancer activity, making these compounds promising candidates for further development in cancer therapy .
  • Enzyme Inhibition Research : Another research effort focused on synthesizing piperidine-based compounds that included the oxadiazole unit. These compounds were tested for their ability to inhibit AChE and showed promising results, indicating their potential use in treating Alzheimer’s disease .
  • Antimicrobial Efficacy : A review highlighted the synthesis of various oxadiazole derivatives and their evaluation against bacterial strains, demonstrating significant antibacterial activity which could lead to new treatment options in combating resistant bacterial infections .

Comparison with Similar Compounds

Structural Analog 1: BI 665915

Structure: 2-[4-(3-{(R)-1-[4-(2-amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide Key Differences:

  • Replaces the indole moiety with a pyrimidine-pyrazole system.
  • Incorporates an acetamide group instead of a methanone bridge. Pharmacological Profile:
  • Exhibits potent FLAP inhibition (IC₅₀ < 10 nM) and LTB₄ synthesis inhibition (IC₅₀ < 100 nM) in human whole blood .
  • Superior pharmacokinetics (low human clearance predicted) compared to the target compound, which lacks published DMPK data.

Structural Analog 2: EP 1 808 168 B1 Derivatives

Structure : 4-[1-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-piperidin-4-yloxy]-1H-pyrazolo[3,4-d]pyrimidine
Key Differences :

  • Substitutes the cyclopropyl group with an isopropyl on the oxadiazole.
  • Replaces the indole with a pyrazolo-pyrimidine system.
    Functional Impact :
  • The isopropyl group may enhance lipophilicity but reduce metabolic stability compared to the cyclopropyl variant .

Structural Analog 3: (3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(1H-1,2,4-triazol-5-yl)methanone

Structure : Features an o-tolyl-substituted oxadiazole and a triazole ring instead of indole.
Key Differences :

  • The triazole moiety offers different hydrogen-bonding capabilities versus the indole’s aromatic interactions .

Comparative Data Table

Compound Name Oxadiazole Substituent Linked Heterocycle Molecular Formula Molecular Weight Key Activity/Notes
Target Compound Cyclopropyl Indole C₂₀H₂₁N₅O₂ 363.41 g/mol No published IC₅₀; structural focus on indole interactions
BI 665915 Cyclopropyl Pyrimidine-Pyrazole C₂₅H₂₈N₈O₂ 488.55 g/mol FLAP IC₅₀ < 10 nM; optimized DMPK
EP 1 808 168 B1 Derivative Isopropyl Pyrazolo-Pyrimidine C₁₇H₂₀N₆O₂ 340.38 g/mol Patent claims kinase inhibition; no explicit potency data
o-Tolyl-Triazole Analog o-Tolyl Triazole C₁₈H₂₀N₆O₂ 352.40 g/mol Limited pharmacological data; structural analysis only

Research Findings and Insights

  • Cyclopropyl vs. Isopropyl/O-Tolyl : The cyclopropyl group in the target compound balances lipophilicity and metabolic stability, whereas bulkier substituents (e.g., isopropyl, o-tolyl) may compromise target engagement or solubility .
  • Heterocycle Impact : Indole-containing analogs (target compound) are theorized to exhibit enhanced CNS permeability compared to pyrimidine or triazole variants due to indole’s brain-penetrant properties .
  • Gaps in Data : Pharmacokinetic and binding affinity data for the target compound remain unreported, highlighting a need for experimental validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.